

analytical methods for characterizing thiomorpholine peptides

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Compound of Interest

Compound Name: *4-Cbz-thiomorpholine-3-carboxylic acid*

CAS No.: 90471-66-2

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Application Note: Analytical Characterization of Thiomorpholine-Containing Peptides

Executive Summary

Thiomorpholine-containing peptides (including Thiomorpholine-3-carboxylic acid [Tma] analogs and Thiomorpholine PNA) represent a critical class of peptidomimetics. By replacing the methylene group of a proline ring with a sulfur atom, or serving as a backbone scaffold, the thiomorpholine moiety imparts unique conformational constraints and protease resistance.

However, this structural advantage introduces specific analytical challenges:

- **Oxidative Instability:** The thioether sulfur is a "soft" nucleophile, highly susceptible to oxidation into sulfoxide (+16 Da) and sulfone (+32 Da) forms during synthesis and storage.
- **Stereochemical Complexity:** Like proline, Tma induces cis/trans isomerization of the preceding peptide bond. Furthermore, oxidation to the sulfoxide creates a new chiral center at the sulfur, potentially doubling the number of chromatographic peaks (diastereomers).
- **Hydrophobicity Shifts:** The polarity difference between the sulfide and sulfone states is drastic, requiring specialized gradient optimization.

This guide details the high-resolution characterization of these peptides, moving beyond standard QC to structural elucidation.

Chromatographic Separation (HPLC/UPLC)

The primary challenge in characterizing thiomorpholine peptides is distinguishing the parent peptide from its oxidative impurities and conformational isomers.

The "Oxidation Ladder" Separation

Unlike methionine oxidation, which causes a modest retention time (RT) shift, the oxidation of the thiomorpholine ring creates a significant polarity change.

- Parent (Sulfide): Most hydrophobic. Elutes last.
- Sulfoxide (S=O): Significantly more polar. Elutes earlier. Note: Often appears as a doublet due to chiral sulfur (R/S diastereomers).
- Sulfone (O=S=O): Most polar. Elutes earliest.

Table 1: HPLC Method Parameters for Thiomorpholine Peptides

Parameter	Condition	Rationale
Column	C18 or Phenyl-Hexyl (1.7 μm or 2.5 μm)	Phenyl-Hexyl provides alternative selectivity for the sulfur ring via - interactions.
Mobile Phase A	0.1% TFA in Water	TFA suppresses silanol interactions, sharpening peaks for basic residues.
Mobile Phase B	0.1% TFA in Acetonitrile	Standard organic modifier.
Gradient	Shallow (e.g., 0.5% B/min)	Essential to resolve the R/S sulfoxide diastereomers.
Temperature	60°C (Critical)	High temperature accelerates cis/trans interconversion, collapsing rotamer split peaks into single sharp peaks.

Managing cis/trans Rotamers

Thiomorpholine, like proline, restricts the

dihedral angle. The barrier to rotation around the Xaa-Tma amide bond is high (~20 kcal/mol). At room temperature, this often results in broad or split peaks in HPLC.

- Diagnostic: If a peak is split at 25°C but coalesces at 60°C, it is a rotamer, not an impurity.
- Action: Perform all analytical QC at elevated temperatures (50–60°C) unless studying conformational dynamics.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the definitive identification of the sulfur oxidation state.

Identification Rules

- Parent:
- Sulfoxide:
- Sulfone:

Fragmentation Behavior (MS/MS)

Thiomorpholine peptides display characteristic fragmentation patterns distinct from their proline counterparts.

- Ring Opening: The 6-membered thiomorpholine ring is less rigid than the 5-membered proline ring. High-energy CID (Collision Induced Dissociation) often triggers ring opening.
- Neutral Losses:
 - Sulfoxide: Characteristic loss of sulfenic acid (SOH) or oxygen (-16 Da) depending on the side chain environment.
 - Methionine vs. Thiomorpholine: If the peptide contains Met, distinguishing Met-oxide from Tma-oxide requires MS/MS. Met-oxide typically eliminates methanesulfenic acid (CH₃SOH, -64 Da), whereas Tma-oxide cannot easily eliminate a similar neutral species without breaking the ring.

NMR Spectroscopy: Structural Validation

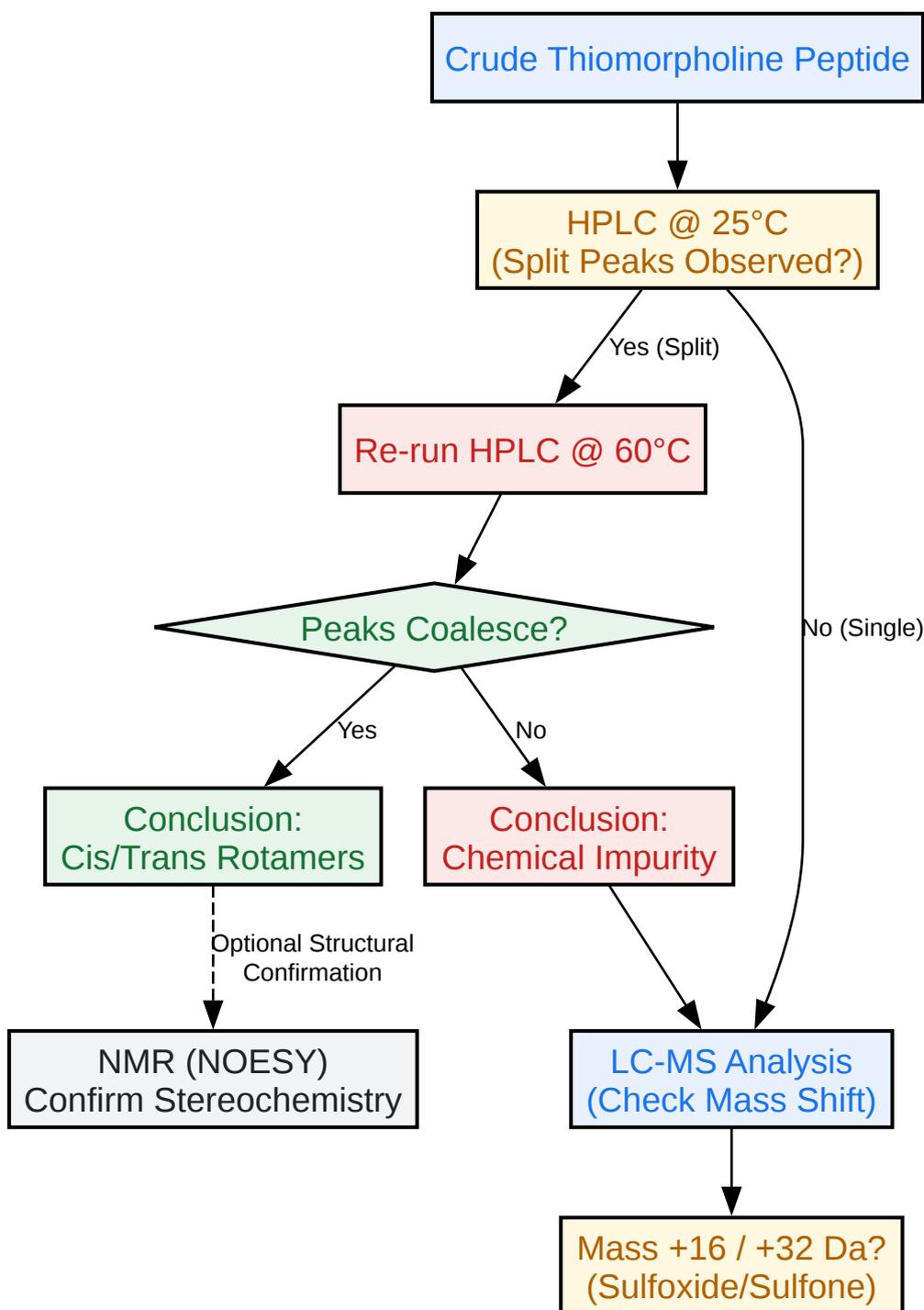
NMR is the gold standard for proving the ring conformation (chair vs. boat) and the peptide bond geometry (cis vs. trans).

- ¹H NMR: The
 - protons of the thiomorpholine ring are diagnostic.
 - cis-peptide bond: The
 - signal typically shifts upfield compared to the trans isomer.

- NOESY: Strong NOE cross-peaks between the
of the preceding residue
and the
ring protons of the thiomorpholine
confirm a trans amide bond. NOE between
and
confirms a cis amide bond.
- ¹³C NMR: The chemical shift of the
and
carbons in the ring is highly sensitive to the oxidation state of the sulfur.

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for characterizing these peptides, specifically addressing the rotamer vs. impurity confusion.



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Caption: Decision tree for distinguishing conformational isomers (rotamers) from chemical impurities in thiomorpholine peptides.

Protocol: Oxidative Susceptibility Screening

This protocol is designed to stress-test the thiomorpholine moiety to identify the retention times of its oxidized forms, ensuring they are not misidentified as synthesis byproducts.

Objective: Generate reference standards for Sulfoxide (S=O) and Sulfone (O=S=O) analogs.

Reagents:

- Peptide Stock (1 mg/mL in water/ACN).
- Hydrogen Peroxide (), 30% w/w.
- Quenching Solution: 1M Methionine or Sodium Thiosulfate.

Procedure:

- Baseline: Inject 10 μ L of Peptide Stock into HPLC to establish the parent retention time ().
- Mild Oxidation (Sulfoxide Generation):
 - Mix 100 μ L Peptide Stock + 10 μ L 3% .
 - Incubate at Room Temp for 15 minutes.
 - Quench with 20 μ L 1M Methionine.
 - Analyze: Inject. Look for new peaks at with Mass +16 Da. Note: You may see two peaks (diastereomers).[1]
- Harsh Oxidation (Sulfone Generation):
 - Mix 100 μ L Peptide Stock + 20 μ L 30% .

- Incubate at 37°C for 2 hours.
- Quench.
- Analyze: Look for a dominant peak at

with Mass +32 Da.

Data Interpretation: Use the retention times generated here to set integration windows for Quality Control (QC) methods. Any peak falling in the "Sulfoxide Window" during standard production must be flagged as an oxidative impurity.

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Sources

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